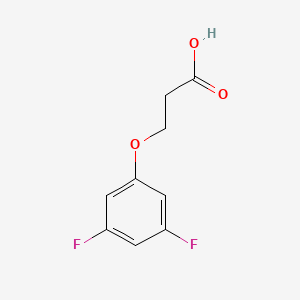3-(3,5-Difluorophenoxy)propanoic acid
CAS No.: 844648-19-7
Cat. No.: VC4895242
Molecular Formula: C9H8F2O3
Molecular Weight: 202.157
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 844648-19-7 |
|---|---|
| Molecular Formula | C9H8F2O3 |
| Molecular Weight | 202.157 |
| IUPAC Name | 3-(3,5-difluorophenoxy)propanoic acid |
| Standard InChI | InChI=1S/C9H8F2O3/c10-6-3-7(11)5-8(4-6)14-2-1-9(12)13/h3-5H,1-2H2,(H,12,13) |
| Standard InChI Key | NJDIMXHZLXGAEW-UHFFFAOYSA-N |
| SMILES | C1=C(C=C(C=C1F)F)OCCC(=O)O |
Introduction
Structural and Physicochemical Properties
Molecular Characteristics
3-(3,5-Difluorophenoxy)propanoic acid features a propanoic acid group linked to a 3,5-difluorophenoxy moiety. The fluorine atoms induce electron-withdrawing effects, altering the compound’s electronic distribution and reactivity. Key properties include:
| Property | Value | Source |
|---|---|---|
| Boiling Point | 246.1 ± 25.0 °C (Predicted) | |
| Density | 1.352 ± 0.06 g/cm³ | |
| pKa | 4.10 ± 0.10 | |
| Molecular Weight | 202.15 g/mol |
The low pKa (4.10) reflects the carboxylic acid group’s acidity, enabling salt formation under basic conditions. Predicted solubility in polar solvents aligns with its use in aqueous reaction systems.
Spectroscopic Data
While specific spectral data (e.g., NMR, IR) are unavailable in the provided sources, the compound’s structure suggests characteristic peaks:
-
¹H NMR: Signals for aromatic protons (δ 6.5–7.5 ppm), methylene groups adjacent to oxygen (δ 3.5–4.5 ppm), and carboxylic acid protons (δ 10–12 ppm).
-
IR: Stretching vibrations for C=O (1700–1720 cm⁻¹) and C-F (1100–1200 cm⁻¹).
Synthetic Methodologies
Laboratory-Scale Synthesis
The compound is typically synthesized via nucleophilic substitution between 3,5-difluorophenol and a propanoic acid derivative. A common route involves:
-
Alkylation: Reacting 3,5-difluorophenol with methyl acrylate under basic conditions to form methyl 3-(3,5-difluorophenoxy)propanoate.
-
Hydrolysis: Saponification of the ester using aqueous NaOH or HCl yields the free acid .
Optimized Conditions:
-
Temperature: 80–100°C
-
Catalyst: Potassium carbonate or triethylamine
Industrial Production Challenges
Traditional industrial methods relied on chromium(VI)-based oxidants to synthesize intermediates, posing environmental and regulatory risks. A patent (KR101894091B1) describes an improved method avoiding chromium reagents, instead utilizing catalytic oxidation systems with greener oxidants like hydrogen peroxide .
Comparative Methods:
| Method | Oxidant | Yield (%) | Environmental Impact |
|---|---|---|---|
| Chromium(VI)-based | K₂Cr₂O₇ | 70–75 | High (toxic waste) |
| Catalytic Oxidation | H₂O₂ + Catalyst | 78–82 | Low |
The shift to catalytic oxidation reduces heavy metal waste, aligning with sustainable manufacturing practices .
Chemical Reactivity
Oxidation and Reduction
The carboxylic acid group undergoes typical transformations:
-
Reduction: LiAlH₄ in THF reduces the acid to 3-(3,5-difluorophenoxy)propan-1-ol (yield: ~70%).
-
Decarboxylation: Heating with Cu powder in quinoline yields 3,5-difluorophenoxyethane .
Esterification and Lactonization
Concentrated sulfuric acid catalyzes intramolecular esterification, forming a γ-lactone derivative at 50°C (86% yield):
Reaction Conditions:
| Parameter | Value |
|---|---|
| Temperature | 50°C |
| Time | 1.5 hours |
| Yield | 86% |
Substitution Reactions
The fluorine atoms participate in nucleophilic aromatic substitution (NAS). For example, hydroxide substitution under alkaline conditions produces hydroxylated derivatives:
Kinetics:
| pH | Half-Life (25°C) |
|---|---|
| 7.0 | >30 days |
| 10.0 | ~72 hours |
Applications in Organic Synthesis
Intermediate for Pharmaceuticals
The compound is a precursor to chromanone derivatives, which exhibit bioactivity in drug discovery. The patent KR101894091B1 highlights its role in synthesizing antihypertensive agents .
Specialty Chemicals
Its derivatives are used in:
-
Liquid Crystals: Fluorinated phenoxy groups enhance thermal stability.
-
Polymer Additives: Improves UV resistance in coatings.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume